molecular formula C14H14F2N2O B3163195 1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine CAS No. 883535-45-3

1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B3163195
CAS No.: 883535-45-3
M. Wt: 264.27 g/mol
InChI Key: GABBYDPVJJDXIW-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a chemical compound with the molecular formula C14H14F2N2O and a molecular weight of 264.28 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine involves several steps, typically starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can be compared with other similar compounds, such as those containing difluoromethoxy or pyridinyl groups. Its uniqueness lies in the specific combination of these groups, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)19-13-5-3-11(4-6-13)8-18-10-12-2-1-7-17-9-12/h1-7,9,14,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABBYDPVJJDXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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